![molecular formula C18H23N5O3S B6530688 2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-67-5](/img/structure/B6530688.png)
2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . It has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction of 2-methyl-3- (2-piperazin-1-ylethyl)-pyrido [1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound was analyzed using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .Chemical Reactions Analysis
The electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
One of the derivatives of this compound, Ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .Scientific Research Applications
2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied for its potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of cancer, inflammatory diseases, and other diseases. It has been found to be effective in inhibiting the growth of certain cancer cell lines, and has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use as a tool to identify novel drug targets.
Mechanism of Action
Target of Action
The compound, 2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, has been found to exhibit antiproliferative activity against human cancer cell lines
Mode of Action
This interaction could lead to changes in cellular processes, such as cell proliferation and survival, ultimately leading to the observed antiproliferative effects .
Biochemical Pathways
By inhibiting key proteins or enzymes in these pathways, the compound could disrupt normal cell cycle progression and induce programmed cell death .
Result of Action
The primary result of the compound’s action is a decrease in cell viability, as evidenced by its antiproliferative activity against human cancer cell lines
Advantages and Limitations for Lab Experiments
The use of 2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide in laboratory experiments has several advantages. This compound is a small molecule, which makes it easier to synthesize and purify. Additionally, it is relatively non-toxic, and can be used in a wide range of experimental conditions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet known if this compound has any adverse effects on humans, and it is not known if it has any long-term effects on the body. Additionally, the exact mechanism of action of this compound is still not fully understood.
Future Directions
The potential applications of 2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide are still being explored, and there are many future directions for research. Some of these include further investigation into the mechanism of action of this compound, as well as further studies into its potential applications in the treatment of cancer and other diseases. Additionally, further research into the safety and long-term effects of this compound could be beneficial. Finally, further studies into the potential use of this compound as a tool for identifying novel drug targets could be beneficial.
Synthesis Methods
2-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be synthesized in a two-step process. The first step involves the reaction of 4-pyrimidin-2-ylpiperazine with 2-methylbenzamide in the presence of anhydrous sodium acetate. The resulting product is then reacted with ethylsulfonyl chloride to form the final product, this compound. The reaction is carried out in anhydrous dimethylformamide, and the product is purified by column chromatography.
properties
IUPAC Name |
2-methyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-5-2-3-6-16(15)17(24)19-9-14-27(25,26)23-12-10-22(11-13-23)18-20-7-4-8-21-18/h2-8H,9-14H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPSGKKNNEAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.